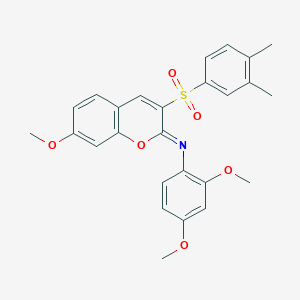
(2Z)-N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-2H-chromen-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-2H-chromen-2-imine is a useful research compound. Its molecular formula is C26H25NO6S and its molecular weight is 479.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2Z)-N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylbenzenesulfonyl)-7-methoxy-2H-chromen-2-imine belongs to the class of 2H-chromenes, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, as well as its potential applications in medicinal chemistry.
Structure and Synthesis
The chemical structure of this compound includes a chromene core modified with various functional groups that enhance its biological activity. The synthesis typically involves multi-step reactions that incorporate sulfonyl and methoxy groups into the chromene framework.
Anticancer Activity
Research indicates that derivatives of 2H-chromenes exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can have half-maximal inhibitory concentration (IC50) values ranging from 3.87 μM to 21.38 μM against human cancer cell lines like HepG2 and A549 . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4c | HepG2 | 3.87 |
| 4d | A549 | 15.66 |
| 4g | HeLa | 21.38 |
Antimicrobial Activity
The antimicrobial properties of chromene derivatives have been extensively studied. Compounds similar to this compound have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. For example, certain derivatives showed promising results in inhibiting the growth of resistant strains of bacteria due to their ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .
Anti-inflammatory Properties
Inflammation is a critical process in many diseases, including cancer. Compounds derived from the chromene family have shown potential as anti-inflammatory agents by modulating inflammatory pathways and reducing cytokine production. Studies indicate that these compounds can inhibit the activity of enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response .
Case Studies
- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of a series of chromene derivatives against several cancer cell lines using MTT assays. The results highlighted that modifications in the structure significantly influenced their cytotoxic potency, with specific substitutions leading to enhanced activity against breast and liver cancer cells .
- Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of sulfonyl-substituted chromenes against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited strong inhibitory effects comparable to standard antibiotics .
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(3,4-dimethylphenyl)sulfonyl-7-methoxychromen-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6S/c1-16-6-10-21(12-17(16)2)34(28,29)25-13-18-7-8-19(30-3)14-23(18)33-26(25)27-22-11-9-20(31-4)15-24(22)32-5/h6-15H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPUEVAZNIQQAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=C(C=C3)OC)OC2=NC4=C(C=C(C=C4)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














